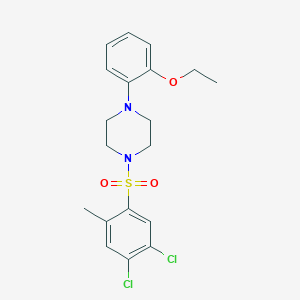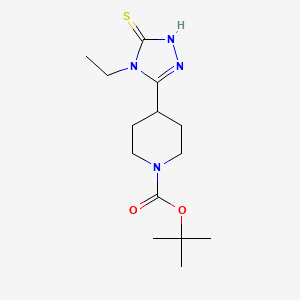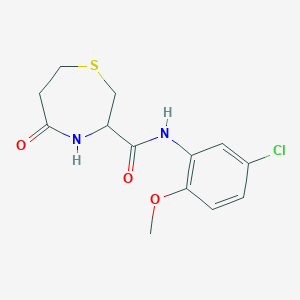
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the thiazepane family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Overview
Scientific research on N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide primarily focuses on its pharmacological properties, potential therapeutic uses, and metabolic pathways. This chemical compound is part of ongoing studies to understand its role and efficacy in various medical and scientific contexts.
Metabolic Characterization
One key area of research involves understanding the metabolic disposition and pathways of related compounds. For instance, the study of SB-649868, a novel orexin 1 and 2 receptor antagonist, sheds light on the metabolic processes involving similar chemical structures. The comprehensive analysis of SB-649868's metabolism in humans highlights the significance of studying these compounds to improve drug design and therapeutic efficacy (Renzulli et al., 2011).
Pharmacodynamic Insights
Research on compounds structurally related to N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide offers insights into their pharmacodynamic properties. Studies on various receptor interactions, such as those involving 5-HT1A receptors with PET and [11C]WAY-100635, provide valuable information on receptor binding and the potential implications for psychiatric and neurological disorders (Pike et al., 1995).
Potential Therapeutic Uses
Exploring the therapeutic applications of related compounds helps in understanding the possible uses of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide. The investigation into the efficacy and safety of CI-921 in treating non-small cell lung cancer exemplifies how these compounds can be leveraged for medicinal purposes, providing a framework for evaluating the therapeutic potential of N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Harvey et al., 1991).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-11-3-2-8(14)6-9(11)16-13(18)10-7-20-5-4-12(17)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVWEDMWLPCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

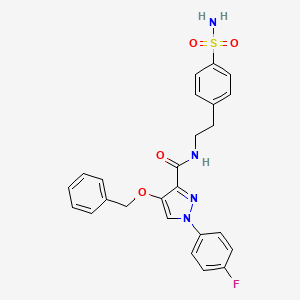
![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370647.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2370648.png)
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2370650.png)
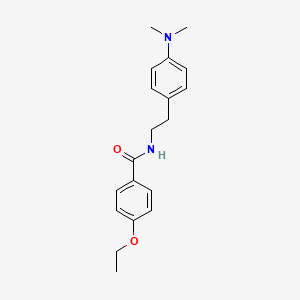
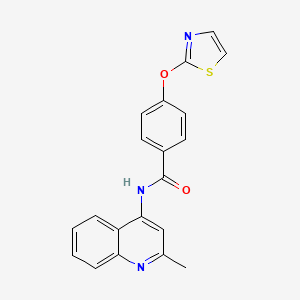
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2370654.png)
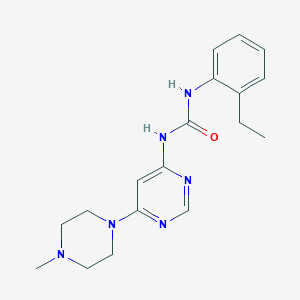
![9-isopentyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2370657.png)
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2370660.png)
